molecular formula C27H32FN3O5 B2490096 tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 929252-65-3

tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No. B2490096
CAS RN: 929252-65-3
M. Wt: 497.567
InChI Key: HODLDQAFNUUMAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate compounds involves multiple steps, including acylation, sulfonation, substitution, and reduction reactions. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, was synthesized from piperidin-4-ylmethanol through a three-step process with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction (XRD) and NMR spectroscopy is crucial for confirming the geometry and stereochemistry of synthesized compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure further confirmed by single-crystal XRD data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

The chemical reactions involved in synthesizing tert-butyl piperidine-1-carboxylate derivatives often include condensation, nucleophilic substitution, and reduction. The reactivity and functional group transformations during these reactions are crucial for achieving the desired product. The synthetic route and conditions can significantly affect the yield and purity of the final compound.

Physical Properties Analysis

The physical properties of tert-butyl piperidine-1-carboxylate derivatives, such as melting points, solubility, and crystalline structure, are essential for their characterization and application. For example, the crystal structure analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate revealed aromatic π–π stacking interactions and hydrogen bonding, contributing to its stability (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis : This compound is an intermediate in the synthesis of various biologically active compounds. For instance, it is a key intermediate in Vandetanib, synthesized through steps including acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015). Another example is its use as an intermediate in the synthesis of crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Role in Anticancer Drugs : This compound serves as an important intermediate for small molecule anticancer drugs. Its synthesis from commercially available materials has been optimized, and its structure has been confirmed through various methods like NMR (Zhang, Ye, Xu, & Xu, 2018).

  • Pharmacological Core : The compound's structure is useful in pharmacology, especially for creating cores of pharmacologically active substances. Its synthesis process is optimized for industrial requirements due to its potential applications in drug development (Xiao-kai, 2013).

Applications in Diverse Therapeutics

  • Marine Drugs : Derivatives of this compound are studied for their use in marine drug development, particularly in the study of antitumor antibiotics and natural products (Li, Wang, Wang, Luo, & Wu, 2013).

  • Role in New Cancer Treatments : Its derivatives are explored in the development of new anticancer drugs, particularly in overcoming drug resistance in cancer treatments (Kim, Kim, Suh, Kwon, Lee, Park, & Hong, 2013).

  • Antibacterial and Anthelmintic Activity : Some derivatives of this compound have been evaluated for their potential antibacterial and anthelmintic activities, with varying levels of effectiveness (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Structural and Analytical Studies

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-[[4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl]oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODLDQAFNUUMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

U1 was prepared from 4-(2-fluoro-4-nitro-phenoxy)-6-methoxy-quinolin-7-ol and tert-butyl 4-(bromomethyl)piperidine-1-carboxylate following the general procedure reported in Preparative Example 54 Step 1-2. 1H NMR (400 MHz, CDCl3, 300K) δ 1.22 (m, 2H), 1.40 (s, 9H), 1.82 (d, J=12.7 Hz, 2H), 2.10 (m, 1H), 2.69 (t, J=12.3 Hz, 2H), 3.77 (m, 2H), 3.96 (s, 3H), 3.97 (m, 2H), 4.10 (m, 2H), 6.31 (d, J=5.2 Hz, 1H), 6.46 (m, 2H), 6.96 (t, J=8.7 Hz, 1H), 7.31 (s, 1H), 7.51 (s, 1H), 8.40 (d, J=5.2 Hz, 1H). MS (ES) C27H32FN3O5 requires: 497. Found: 498 (M+H)+.

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